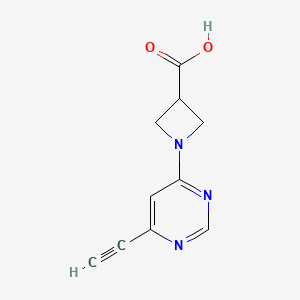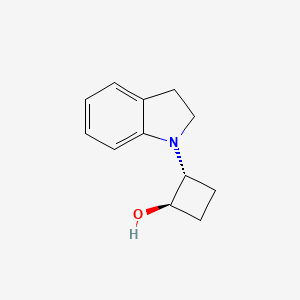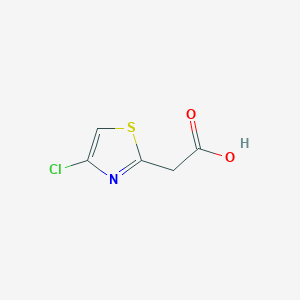
6-(2-aminoethoxy)-N-(cyclopropylmethyl)-2-methylpyrimidin-4-amine
Overview
Description
6-(2-Aminoethoxy)-N-(cyclopropylmethyl)-2-methylpyrimidin-4-amine, or 6-AECPMPA, is a novel synthetic compound that has recently been developed for use in scientific research. It is a cyclic amine derivative of pyrimidine, and has been found to have a wide range of applications in biochemical and physiological research.
Scientific Research Applications
Analysis and Biological Effects of Heterocyclic Aromatic Amines : These compounds, including the likes of PhIP (a specific heterocyclic aromatic amine), have been studied for their carcinogenic effects, their presence in foodstuffs, and the analytical methods used for their detection. Such research underlines the importance of understanding the metabolic pathways, detoxification, and bioactivation of these compounds for assessing their biological effects and exposure risks (Teunissen et al., 2010).
Food Safety and Hazard Control : The formation, analysis, and mitigation of heterocyclic aromatic amines (HAAs) in food processing and dietary intake have been extensively reviewed. This research is crucial for food safety, highlighting the need for effective reduction and control of HAAs during food processing to mitigate health risks (Chen et al., 2020).
Advanced Oxidation Processes for Degradation : Research on the degradation of nitrogen-containing hazardous compounds, including amines, using advanced oxidation processes, offers insights into environmental applications for mitigating the impact of these compounds. This is significant for developing technologies focused on the degradation of toxic and hazardous amino-compounds in water (Bhat & Gogate, 2021).
Biogenic Amines in Fish : The study of biogenic amines, including their roles in intoxication, spoilage, and nitrosamine formation, is relevant to food safety and quality. Understanding the relationships between these amines and their involvement in nitrosamine formation can provide insights into mechanisms of food poisoning and ensure the safety of fish products (Bulushi et al., 2009).
properties
IUPAC Name |
6-(2-aminoethoxy)-N-(cyclopropylmethyl)-2-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-8-14-10(13-7-9-2-3-9)6-11(15-8)16-5-4-12/h6,9H,2-5,7,12H2,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMOZFEAGDPMZGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OCCN)NCC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-aminoethoxy)-N-(cyclopropylmethyl)-2-methylpyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![trans-2-{[2-(Propan-2-yl)phenyl]amino}cyclobutan-1-ol](/img/structure/B1492456.png)
![N-[(1-fluorocyclopentyl)methyl]-3,5-dimethylaniline](/img/structure/B1492459.png)
![[(1-Fluorocyclopentyl)methyl][2-(4-fluorophenyl)ethyl]amine](/img/structure/B1492460.png)




![3-{[6-(Difluoromethyl)pyrimidin-4-yl]amino}propanoic acid](/img/structure/B1492469.png)

![2-Chloro-4-piperidin-1-ylthieno[3,2-d]pyrimidine](/img/structure/B1492471.png)


![3-Hydroxyimino-1-(4-methoxyphenyl)-2-[(4-methoxyphenyl)hydrazinylidene]propan-1-one](/img/structure/B1492476.png)
